Cas no 2172488-29-6 (2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal)

2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal
- EN300-1621606
- 2172488-29-6
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- インチ: 1S/C10H14N2O/c1-8-4-5-9(12-11-8)6-10(2,3)7-13/h4-5,7H,6H2,1-3H3
- InChIKey: FPHHYLBPBSUDAQ-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)(C)CC1=CC=C(C)N=N1
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 42.8Ų
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1621606-0.1g |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 0.1g |
$1144.0 | 2023-06-04 | ||
Enamine | EN300-1621606-10.0g |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1621606-0.05g |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 0.05g |
$1091.0 | 2023-06-04 | ||
Enamine | EN300-1621606-1.0g |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1621606-500mg |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 500mg |
$1152.0 | 2023-09-22 | ||
Enamine | EN300-1621606-5000mg |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 5000mg |
$3479.0 | 2023-09-22 | ||
Enamine | EN300-1621606-0.25g |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 0.25g |
$1196.0 | 2023-06-04 | ||
Enamine | EN300-1621606-2500mg |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 2500mg |
$2351.0 | 2023-09-22 | ||
Enamine | EN300-1621606-0.5g |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 0.5g |
$1247.0 | 2023-06-04 | ||
Enamine | EN300-1621606-250mg |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal |
2172488-29-6 | 250mg |
$1104.0 | 2023-09-22 |
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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7. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanalに関する追加情報
Research Brief on 2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal (CAS: 2172488-29-6): Recent Advances and Applications
The compound 2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal (CAS: 2172488-29-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine core and aldehyde functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of enzyme inhibition and receptor modulation. The growing interest in this compound is driven by its versatility as a building block for more complex pharmacophores and its potential to address unmet medical needs.
One of the key areas of research involving 2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal is its role as an intermediate in the synthesis of novel kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and the pyridazine moiety of this compound has been shown to interact effectively with ATP-binding sites. Recent publications highlight its use in the development of selective inhibitors for kinases such as JAK2 and FLT3, which are implicated in myeloproliferative disorders and acute myeloid leukemia, respectively. The aldehyde group in the molecule also offers a handle for further derivatization, enabling the creation of covalent inhibitors with enhanced potency and selectivity.
In addition to its applications in kinase inhibition, 2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal has been explored for its potential in central nervous system (CNS) drug discovery. The compound's ability to cross the blood-brain barrier, coupled with its affinity for neurotransmitter receptors, makes it a valuable scaffold for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Recent preclinical studies have demonstrated its efficacy in modulating glutamate and GABA receptors, suggesting a possible role in managing excitotoxicity and synaptic dysfunction. These findings underscore the compound's multifaceted utility in addressing complex neurological pathologies.
The synthetic routes to 2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal have also been a focus of recent research, with efforts aimed at improving yield, scalability, and environmental sustainability. Novel catalytic methods, including transition metal-catalyzed cross-coupling reactions and biocatalytic approaches, have been reported. These advancements not only enhance the accessibility of the compound for further research but also align with the pharmaceutical industry's growing emphasis on green chemistry principles. The optimization of synthetic protocols is expected to facilitate the large-scale production of derivatives for clinical evaluation.
Looking ahead, the continued exploration of 2,2-dimethyl-3-(6-methylpyridazin-3-yl)propanal holds great promise for the development of next-generation therapeutics. Its structural features and demonstrated biological activities position it as a key player in the design of targeted therapies for cancer, CNS disorders, and other challenging diseases. Future research directions may include the investigation of its metabolites, the development of prodrug formulations, and the exploration of combination therapies. As the body of evidence grows, this compound is likely to remain a focal point in chemical biology and medicinal chemistry research.
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